2-methyl-N-[(oxolan-2-yl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide
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Overview
Description
2-methyl-N-[(oxolan-2-yl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a trifluoromethyl group, a pyrimidine ring, and an oxolan-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(oxolan-2-yl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.
Attachment of the Oxolan-2-ylmethyl Group: This step involves the alkylation of the pyrimidine ring with an oxolan-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(oxolan-2-yl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-methyl-N-[(oxolan-2-yl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(oxolan-2-yl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide: Lacks the oxolan-2-ylmethyl group.
2-methyl-N-[(oxolan-2-yl)methyl]pyrimidine-4-carboxamide: Lacks the trifluoromethyl group.
6-(trifluoromethyl)pyrimidine-4-carboxamide: Lacks both the methyl and oxolan-2-ylmethyl groups.
Uniqueness
2-methyl-N-[(oxolan-2-yl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide is unique due to the combination of its trifluoromethyl group and oxolan-2-ylmethyl substituent, which confer distinct chemical properties and biological activities. This combination enhances its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
2-methyl-N-(oxolan-2-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c1-7-17-9(5-10(18-7)12(13,14)15)11(19)16-6-8-3-2-4-20-8/h5,8H,2-4,6H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXWVSYRFAGUHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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